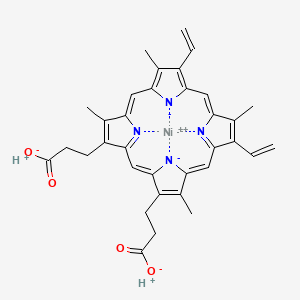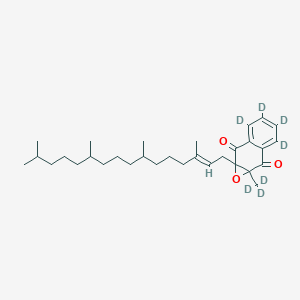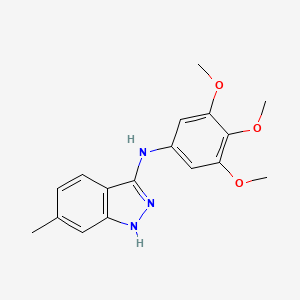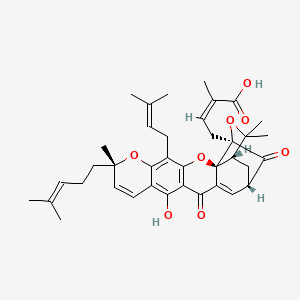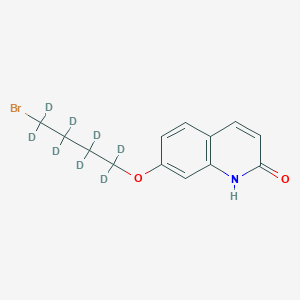
AChE/BuChE-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BuChE-IN-3 is a novel compound synthesized by combining flurbiprofen and isoniazide. It exhibits enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase, making it a promising candidate for the treatment of Alzheimer’s disease .
Métodos De Preparación
The synthesis of AChE/BuChE-IN-3 involves the combination of flurbiprofen and isoniazide. The reaction conditions and specific synthetic routes are detailed in the study by Amina Asghar and colleagues . Industrial production methods for this compound are not yet well-documented, as it is primarily in the research phase.
Análisis De Reacciones Químicas
AChE/BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
AChE/BuChE-IN-3 has several scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and molecular docking.
Biology: It is studied for its potential effects on cholinergic neurotransmission and neural function.
Medicine: this compound shows promise as a treatment for Alzheimer’s disease due to its enhanced inhibition activity against acetylcholinesterase and butyrylcholinesterase.
Mecanismo De Acción
AChE/BuChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of Alzheimer’s disease .
Comparación Con Compuestos Similares
AChE/BuChE-IN-3 is compared with other similar compounds, such as flurbiprofen and physostigmine. It shows approximately 2.5 times enhanced acetylcholinesterase inhibition activity and 1.7 times improved butyrylcholinesterase inhibition activity compared to flurbiprofen . Other similar compounds include eserine (physostigmine), which also inhibits acetylcholinesterase but with lower binding energy compared to this compound .
Propiedades
Fórmula molecular |
C30H30F3N3O6 |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
4-[[5-methoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxymethyl]-1-[[4-(trifluoromethyl)phenyl]methyl]triazole |
InChI |
InChI=1S/C30H30F3N3O6/c1-37-25-13-22(41-17-21-16-36(35-34-21)15-18-5-7-20(8-6-18)30(31,32)33)14-26-23(25)9-10-24(42-26)19-11-27(38-2)29(40-4)28(12-19)39-3/h5-8,11-14,16,24H,9-10,15,17H2,1-4H3 |
Clave InChI |
VEELDJJRSMRMQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2CCC3=C(O2)C=C(C=C3OC)OCC4=CN(N=N4)CC5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)


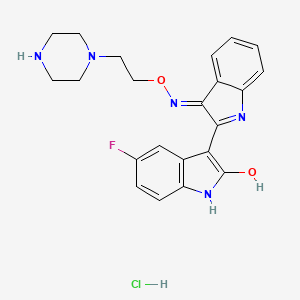
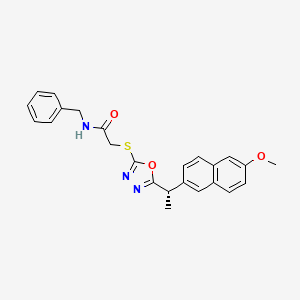

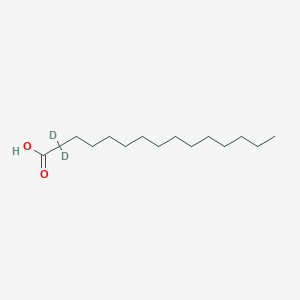
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
